molecular formula C18H16NOP B12896681 Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- CAS No. 358640-82-1

Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-

Cat. No.: B12896681
CAS No.: 358640-82-1
M. Wt: 293.3 g/mol
InChI Key: YYQNMSCWOWSBPP-UHFFFAOYSA-N
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Description

1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone is an organophosphorus compound that features a pyrrole ring substituted with a diphenylphosphino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone typically involves the reaction of a pyrrole derivative with a diphenylphosphine reagent. One common method is the reaction of 1-(2-bromo-1H-pyrrol-1-yl)ethanone with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

While specific industrial production methods for 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphino group is replaced by other functional groups.

    Coordination: The compound can act as a ligand, coordinating to metal centers in the formation of metal complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

    Coordination: Metal salts such as palladium chloride or platinum chloride are often used in coordination reactions.

Major Products

    Oxidation: The major product is the phosphine oxide derivative.

    Substitution: Depending on the substituent introduced, various substituted pyrrole derivatives can be formed.

    Coordination: Metal complexes with varying stoichiometries and geometries can be obtained.

Scientific Research Applications

1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be studied for their electronic and structural properties.

    Biology: The compound can be used to synthesize biologically active molecules that may have potential therapeutic applications.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It can be used in catalysis, particularly in processes involving transition metals.

Mechanism of Action

The mechanism of action of 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone primarily involves its role as a ligand. The diphenylphosphino group can coordinate to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(diphenylphosphino)methane: This compound is also a bidentate ligand but lacks the pyrrole ring.

    1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with a different backbone structure.

    1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene moiety, offering different electronic properties.

Uniqueness

1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone is unique due to the presence of the pyrrole ring, which can influence the electronic properties and steric effects of the compound. This can lead to different reactivity and selectivity in catalytic applications compared to other similar ligands.

Properties

CAS No.

358640-82-1

Molecular Formula

C18H16NOP

Molecular Weight

293.3 g/mol

IUPAC Name

1-(1-diphenylphosphanylpyrrol-2-yl)ethanone

InChI

InChI=1S/C18H16NOP/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3

InChI Key

YYQNMSCWOWSBPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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